molecular formula C7H2Br2ClN B13359296 2,4-Dibromo-6-chlorobenzonitrile

2,4-Dibromo-6-chlorobenzonitrile

Cat. No.: B13359296
M. Wt: 295.36 g/mol
InChI Key: OSTZQCIQRFHNNJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chlorobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 6 position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chlorobenzonitrile typically involves the bromination and chlorination of benzonitrile. One common method includes the following steps:

    Bromination: Benzonitrile is first brominated using a bromination reagent such as bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at the 2 and 4 positions.

    Chlorination: The brominated product is then chlorinated using a chlorination reagent such as chlorine (Cl2) to introduce a chlorine atom at the 6 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: High-purity benzonitrile is prepared and purified.

    Controlled Bromination and Chlorination: The bromination and chlorination reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chlorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 2,4-dibromo-6-chloroaniline.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,4-Dibromo-6-chlorobenzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interfere with cellular processes by binding to proteins or enzymes, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromobenzonitrile: Lacks the chlorine atom at the 6 position.

    2,6-Dibromobenzonitrile: Lacks the chlorine atom and has bromine atoms at the 2 and 6 positions.

    2,4-Dichlorobenzonitrile: Lacks the bromine atoms and has chlorine atoms at the 2 and 4 positions.

Uniqueness

2,4-Dibromo-6-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2,4-dibromo-6-chlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZQCIQRFHNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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